![molecular formula C20H22N4O2 B12934992 N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide CAS No. 88138-29-8](/img/structure/B12934992.png)
N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is a complex organic compound that features an imidazole ring, a nicotinamide moiety, and a phenyl group connected via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Ether Linkage Formation: The phenyl group is connected to the imidazole ring via an ether linkage, which can be achieved through nucleophilic substitution reactions.
Nicotinamide Attachment: The final step involves the attachment of the nicotinamide moiety, which can be done through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the nicotinamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the nicotinamide moiety can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and have similar biological activities.
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside are similar in structure and function.
Uniqueness
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is unique due to its combination of an imidazole ring, a phenyl ether linkage, and a nicotinamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
88138-29-8 |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-[3-(5-imidazol-1-ylpentoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c25-20(17-6-5-9-21-15-17)23-18-7-4-8-19(14-18)26-13-3-1-2-11-24-12-10-22-16-24/h4-10,12,14-16H,1-3,11,13H2,(H,23,25) |
Clave InChI |
FBTDSAQEDWZHOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


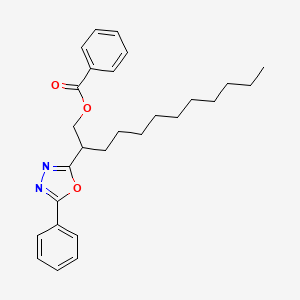
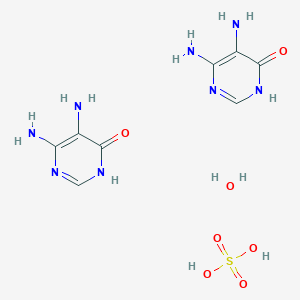
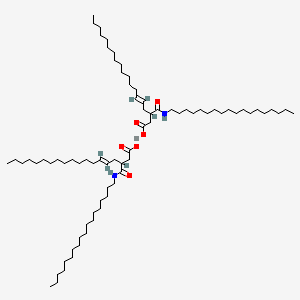


![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
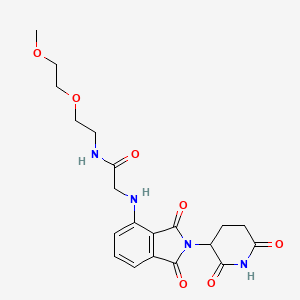
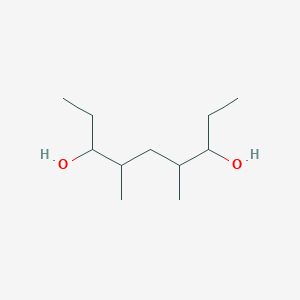
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
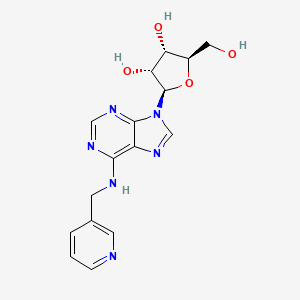
![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)
